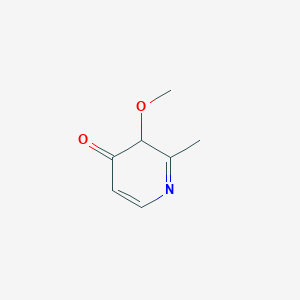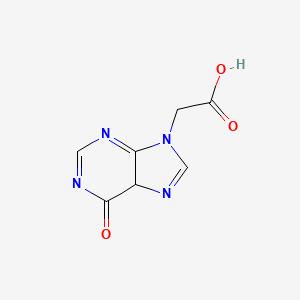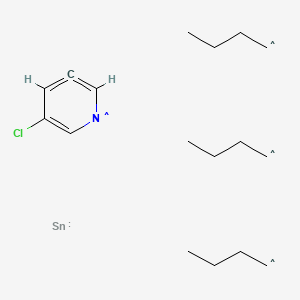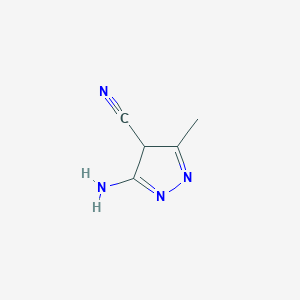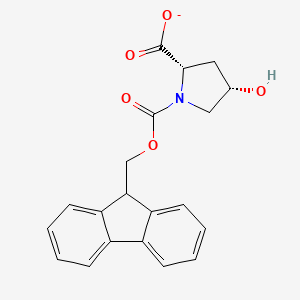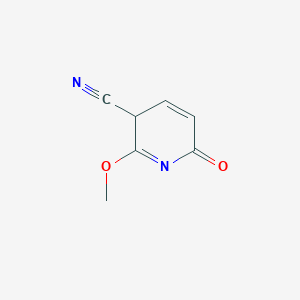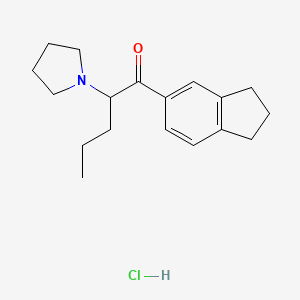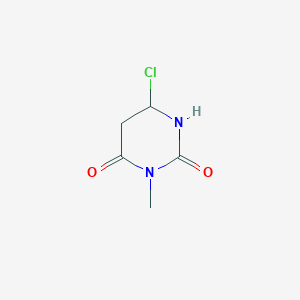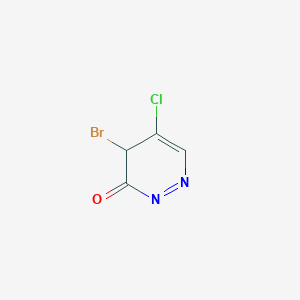
4-bromo-5-chloro-4H-pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-4H-pyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable ketones or esters. One common method includes the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds under controlled conditions . The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-chloro-4H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridazinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-4H-pyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its diverse reactivity and functionalization potential.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-chloro-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an antagonist to specific receptors or inhibit key enzymes involved in metabolic pathways . The exact mechanism depends on the specific application and the biological target being studied.
Comparación Con Compuestos Similares
4,5-Disubstituted Pyridazinones: These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring.
Pyridazine Derivatives: Compounds like pyridazine and its derivatives exhibit similar pharmacological activities and structural features.
Uniqueness: 4-Bromo-5-chloro-4H-pyridazin-3-one is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with various pharmacological activities.
Propiedades
Fórmula molecular |
C4H2BrClN2O |
|---|---|
Peso molecular |
209.43 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-2(6)1-7-8-4(3)9/h1,3H |
Clave InChI |
RKTMFOXOWZSEJO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(=O)N=N1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


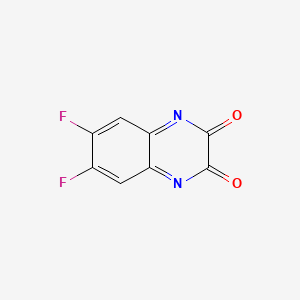
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)

